molecular formula C15H17BrN4OS B12263859 5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine

5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B12263859
M. Wt: 381.3 g/mol
InChI Key: UPBGKZPLDGLZQO-UHFFFAOYSA-N
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Description

5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with bromine, a pyrrolidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of specific ligands and solvents to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated pyrimidine derivatives

    Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17BrN4OS

Molecular Weight

381.3 g/mol

IUPAC Name

5-bromo-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C15H17BrN4OS/c1-10-7-17-5-3-13(10)21-11-4-6-20(9-11)14-12(16)8-18-15(19-14)22-2/h3,5,7-8,11H,4,6,9H2,1-2H3

InChI Key

UPBGKZPLDGLZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NC=C3Br)SC

Origin of Product

United States

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